Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate chemical properties
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate
This guide provides a comprehensive technical overview of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, a heterocyclic β-keto ester of significant interest to researchers, medicinal chemists, and professionals in drug development. By leveraging its distinct functional groups—a furan scaffold, a ketone, and an ester—this molecule serves as a versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that make this compound a valuable tool in modern organic synthesis and medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a molecule that combines the aromaticity of a furan ring with the versatile reactivity of a β-keto ester moiety. Its fundamental properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate | - |
| CAS Number | 5896-37-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [2] |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=C(O1)C | [2] |
| Appearance | Not reported (expected to be a liquid or low-melting solid) | - |
| Boiling Point | Not experimentally reported | - |
| Melting Point | Not experimentally reported | - |
| Storage | Store at 2-8°C, sealed in a dry, dark place | [2] |
Spectroscopic Characterization: An Interpretive Analysis
While experimental spectra for Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate are not widely available in public databases, a detailed analysis based on its structure and data from analogous compounds allows for a reliable prediction of its spectral features. This section is intended to guide researchers in the identification and characterization of this molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The analysis below is based on standard chemical shift values and coupling patterns observed in similar furan and ethyl ester-containing compounds[3][4].
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.10 | Doublet (d) | 1H | H-3 (furan) | Furan protons are deshielded. This proton is adjacent to the carbonyl-bearing carbon, leading to a downfield shift. |
| ~ 6.15 | Doublet (d) | 1H | H-4 (furan) | This furan proton is coupled to H-3. It is typically found more upfield than H-3. |
| ~ 4.25 | Quartet (q) | 2H | -OCH₂ CH₃ | Protons of the ethyl ester methylene group, split by the adjacent methyl group. |
| ~ 3.80 | Singlet (s) | 2H | -CO-CH₂ -CO- | Active methylene protons between two carbonyl groups. The singlet nature assumes rapid keto-enol tautomerization or a locked keto form. |
| ~ 2.38 | Singlet (s) | 3H | Furan-CH₃ | Methyl group attached to the aromatic furan ring. |
| ~ 1.30 | Triplet (t) | 3H | -OCH₂CH₃ | Protons of the ethyl ester methyl group, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display ten unique signals corresponding to each carbon atom in the structure. Predicted chemical shifts are based on analogous structures and established substituent effects[3][5].
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 192.0 | Furan-C =O | Ketone carbonyl carbon, significantly deshielded. |
| ~ 167.0 | Ester-C =O | Ester carbonyl carbon, slightly more shielded than the ketone. |
| ~ 159.0 | C-5 (furan) | Furan carbon bearing the methyl group. |
| ~ 152.0 | C-2 (furan) | Furan carbon bearing the acyl group. |
| ~ 120.0 | C-3 (furan) | Furan methine carbon adjacent to the acyl group. |
| ~ 109.0 | C-4 (furan) | Furan methine carbon adjacent to the methyl-bearing carbon. |
| ~ 61.5 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~ 45.0 | -CO-CH₂ -CO- | Active methylene carbon. |
| ~ 14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
| ~ 13.5 | Furan-CH₃ | Methyl carbon attached to the furan ring. |
Predicted Infrared (IR) Spectrum
The IR spectrum provides critical information about the functional groups present. For a β-keto ester, the carbonyl region is of primary importance.
| Frequency (cm⁻¹) | Vibration | Rationale |
| ~ 3120 | =C-H Stretch | Aromatic C-H stretch from the furan ring. |
| 2980-2850 | C-H Stretch | Aliphatic C-H stretches from the ethyl and methyl groups. |
| ~ 1745 | C=O Stretch | Ester carbonyl . β-keto esters typically show two distinct C=O bands. The ester carbonyl appears at a higher frequency[6][7]. |
| ~ 1715 | C=O Stretch | Ketone carbonyl . Conjugation with the furan ring slightly lowers its frequency from a typical aliphatic ketone. |
| ~ 1570 & ~1480 | C=C Stretch | Aromatic ring stretching vibrations of the furan scaffold. |
| 1300-1000 | C-O Stretch | Strong, broad absorptions characteristic of the ester C-O bonds and the furan C-O-C ether linkage[7][8]. |
Predicted Mass Spectrum (MS)
Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic of both esters and furan derivatives.
| m/z Value | Proposed Fragment | Rationale |
| 196 | [C₁₀H₁₂O₄]⁺ | Molecular Ion (M⁺) . The parent peak. |
| 151 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester is a common fragmentation pathway for ethyl esters[9]. |
| 123 | [5-methylfuroyl]⁺ | Cleavage of the bond between the ketone and the methylene group, yielding the stable 5-methylfuroyl cation. This is often a prominent peak. |
| 95 | [5-methylfuran]⁺ | Loss of the entire keto-ester side chain. |
| 43 | [CH₃CO]⁺ | A common fragment, though may arise from rearrangement. |
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate can be efficiently achieved via a base-mediated Claisen condensation . This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis and is particularly well-suited for creating β-keto esters[10][11]. The proposed pathway involves the reaction of an ester of 5-methylfuroic acid with ethyl acetate.
Proposed Synthetic Protocol
This protocol is a representative procedure based on established methods for Claisen condensation.
Reaction: Methyl 5-methylfuroate + Ethyl acetate → Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous diethyl ether or THF.
-
Enolate Formation: While stirring under a nitrogen atmosphere, slowly add a solution of ethyl acetate (2.0 equivalents) in the chosen anhydrous solvent via the dropping funnel. The mixture may gently reflux as hydrogen gas evolves.
-
Condensation: After hydrogen evolution ceases, add a solution of methyl 5-methylfuroate (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Reaction Completion: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of 1 M aqueous HCl until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase in vacuo. Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Causality and Workflow Visualization
Expertise & Experience: The choice of sodium hydride as the base is critical. It is a non-nucleophilic, strong base that irreversibly deprotonates ethyl acetate to form the reactive enolate. Using a weaker or nucleophilic base like sodium ethoxide would result in a reversible reaction with lower equilibrium concentrations of the desired product. The use of an excess of ethyl acetate helps to drive the reaction equilibrium forward.
Caption: Workflow for the synthesis of the target β-keto ester.
Chemical Reactivity and Synthetic Utility
The synthetic power of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate lies in the dual reactivity of its β-keto ester and furan functionalities. It is not merely a molecule but a versatile platform for constructing more elaborate structures.
Reactions at the β-Keto Ester Moiety
The methylene protons situated between the two carbonyl groups are acidic (pKa ≈ 11 in DMSO) and easily removed by a moderately strong base. The resulting enolate is a soft nucleophile, making it an ideal intermediate for a variety of transformations[12].
-
Alkylation and Acylation: The enolate can be readily alkylated with alkyl halides or acylated with acid chlorides at the α-carbon. This allows for the introduction of diverse substituents at this position[13].
-
Decarboxylation: Upon saponification (hydrolysis) of the ester, the resulting β-keto acid is thermally unstable and readily undergoes decarboxylation when heated, yielding 1-(5-methylfuran-2-yl)ethan-1-one. This provides a route to methyl ketones from furan precursors.
-
Heterocycle Synthesis: β-Keto esters are premier starting materials for synthesizing five- and six-membered heterocycles, a cornerstone of medicinal chemistry. For example, reaction with hydrazine derivatives yields pyrazoles (Knorr Pyrazole Synthesis), while reaction with ureas or amidines can produce pyrimidines.
Caption: Synthesis of pyrazoles from the title β-keto ester.
Reactivity of the Furan Ring
The furan ring itself is an electron-rich aromatic system that can participate in various reactions, although its reactivity is modulated by the deactivating acyl substituent. It can undergo electrophilic aromatic substitution, though typically under milder conditions than benzene to avoid ring-opening[14].
Applications in Medicinal Chemistry and Drug Development
The furan scaffold is considered a "privileged structure" in medicinal chemistry. Its presence in a molecule can confer favorable pharmacokinetic properties and provide a rigid framework for orienting functional groups for optimal interaction with biological targets[15][16]. Furan-containing compounds have demonstrated a vast range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects[14][17].
Notable drugs containing a furan ring include:
-
Nitrofurantoin: An antibiotic used for urinary tract infections[17].
-
Ranitidine (formerly): An H₂ receptor antagonist for treating peptic ulcers[16].
-
Furosemide: A potent diuretic[16].
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a valuable intermediate for accessing novel furan-based compounds. Its ability to serve as a precursor to pyrazoles, pyrimidines, and other decorated furan systems makes it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns[18]. The combination of the proven furan pharmacophore with the synthetically versatile β-keto ester handle allows for the systematic exploration of chemical space around this scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: As recommended, store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases[2].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
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Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Health Sciences and Research. Retrieved from [Link]
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Bhat, M. A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Dandia, A., et al. (2005). Furans, thiophenes and related heterocycles in drug discovery. Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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Chaudhary, P., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. Retrieved from [Link]
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Rojas-Romo, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences. Retrieved from [Link]
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Prezi. (2025). Beta Ketoester Synthesis: Preparation and Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Supporting Information for .... Retrieved from [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]
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ResearchGate. (2025). FTIR spectra of furan-based copolyesters. Retrieved from [Link]
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SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
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Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link]
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Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]
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University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]
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Chabot College. (n.d.). Mass Spectra Interpretation: ESTERS. Retrieved from [Link]
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NIST. (n.d.). Furan, 3-methyl-. WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved from [Link]
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